2-methoxy-N,N-dimethyl-5-{3-[(4-phenylpiperazin-1-yl)carbonyl]-1H-pyrazol-5-yl}benzenesulfonamide
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Overview
Description
2-methoxy-N,N-dimethyl-5-{3-[(4-phenylpiperazin-1-yl)carbonyl]-1H-pyrazol-5-yl}benzenesulfonamide is a complex organic compound that features a combination of methoxy, dimethyl, phenylpiperazine, and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N,N-dimethyl-5-{3-[(4-phenylpiperazin-1-yl)carbonyl]-1H-pyrazol-5-yl}benzenesulfonamide typically involves multiple steps. One common approach is the formation of the pyrazole ring followed by the introduction of the phenylpiperazine moiety. The final step often involves sulfonation and methylation reactions to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N,N-dimethyl-5-{3-[(4-phenylpiperazin-1-yl)carbonyl]-1H-pyrazol-5-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-methoxy-N,N-dimethyl-5-{3-[(4-phenylpiperazin-1-yl)carbonyl]-1H-pyrazol-5-yl}benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-methoxy-N,N-dimethyl-5-{3-[(4-phenylpiperazin-1-yl)carbonyl]-1H-pyrazol-5-yl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 5-methoxy-2-benzimidazolethiol
Uniqueness
2-methoxy-N,N-dimethyl-5-{3-[(4-phenylpiperazin-1-yl)carbonyl]-1H-pyrazol-5-yl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry where specific interactions with biological targets are crucial.
Properties
Molecular Formula |
C23H27N5O4S |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-methoxy-N,N-dimethyl-5-[5-(4-phenylpiperazine-1-carbonyl)-1H-pyrazol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H27N5O4S/c1-26(2)33(30,31)22-15-17(9-10-21(22)32-3)19-16-20(25-24-19)23(29)28-13-11-27(12-14-28)18-7-5-4-6-8-18/h4-10,15-16H,11-14H2,1-3H3,(H,24,25) |
InChI Key |
SCULGIVFOXZMQW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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